molecular formula C12H12BNO3 B1341736 6-Benzyloxypyridine-3-boronic acid CAS No. 929250-35-1

6-Benzyloxypyridine-3-boronic acid

Cat. No.: B1341736
CAS No.: 929250-35-1
M. Wt: 229.04 g/mol
InChI Key: CUZOGAUUSKBDAO-UHFFFAOYSA-N
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Description

6-Benzyloxypyridine-3-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a pyridine ring and a boronic acid group makes it a versatile reagent in various synthetic applications .

Biochemical Analysis

Biochemical Properties

6-Benzyloxypyridine-3-boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been studied for its interaction with the NorA efflux pump in Staphylococcus aureus, where it acts as an inhibitor . This interaction is crucial as it can potentiate the activity of antibiotics like ciprofloxacin by preventing the bacteria from expelling the drug, thereby enhancing its efficacy. The compound’s ability to inhibit the NorA efflux pump highlights its potential in combating antibiotic resistance.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways and gene expression. For instance, its role as an efflux pump inhibitor can lead to increased intracellular concentrations of antibiotics, thereby affecting bacterial cell metabolism and survival . Additionally, the compound’s impact on cellular metabolism can be observed through its interactions with enzymes involved in metabolic pathways, potentially altering metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its primary mechanism involves the inhibition of the NorA efflux pump in Staphylococcus aureus . By binding to the efflux pump, the compound prevents the expulsion of antibiotics from the bacterial cell, thereby increasing the intracellular concentration of the drug. This inhibition can lead to enhanced antibiotic activity and reduced bacterial resistance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as an inert atmosphere at 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit the NorA efflux pump, enhancing antibiotic activity. At higher doses, potential toxic or adverse effects may be observed . It is essential to determine the optimal dosage that maximizes the compound’s efficacy while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activities. Its role in inhibiting the NorA efflux pump suggests that it may affect metabolic flux and metabolite levels within bacterial cells . Understanding the specific metabolic pathways and interactions is crucial for elucidating the compound’s full range of biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is essential for determining its precise mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 6-benzyloxypyridine-3-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Benzyloxypyridine-3-boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds in the presence of a palladium catalyst. This compound can also participate in other types of reactions, such as Chan-Lam coupling (C-N and C-O bond formation) and Petasis reactions .

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like tetrahydrofuran or dimethylformamide.

    Chan-Lam Coupling: Copper catalysts and amines or alcohols.

    Petasis Reaction: Amines, aldehydes, and boronic acids.

Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

6-Benzyloxypyridine-3-boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Benzyloxypyridine-3-boronic acid
  • 2-Benzyloxypyridine-5-boronic acid
  • 3-Pyridinylboronic acid

Comparison: 6-Benzyloxypyridine-3-boronic acid is unique due to the specific positioning of the benzyloxy group on the pyridine ring, which can influence its reactivity and selectivity in coupling reactions. Compared to other similar compounds, it offers distinct advantages in terms of reaction efficiency and product yield in Suzuki-Miyaura coupling .

Properties

IUPAC Name

(6-phenylmethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3/c15-13(16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZOGAUUSKBDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590357
Record name [6-(Benzyloxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929250-35-1
Record name [6-(Benzyloxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Benzyloxypyridine-3-boronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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